molecular formula C21H19ClN4O4 B3130187 Ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-6-oxo-1-[(6-oxocyclohexen-1-yl)amino]pyridine-3-carboxylate CAS No. 341965-82-0

Ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-6-oxo-1-[(6-oxocyclohexen-1-yl)amino]pyridine-3-carboxylate

Cat. No.: B3130187
CAS No.: 341965-82-0
M. Wt: 426.9 g/mol
InChI Key: VJVSXWIAVPKNIM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-6-oxo-1-[(6-oxocyclohexen-1-yl)amino]pyridine-3-carboxylate is a specialized pyridine derivative designed for advanced research applications. Compounds featuring pyran and pyridine scaffolds, particularly those with aminopyridine and cyano functional groups, are of significant interest in medicinal chemistry and materials science due to their versatile binding capabilities and biological activity . The structure of this compound suggests potential as a key intermediate or precursor in the synthesis of more complex molecules. Its multifunctional nature allows for investigation into the development of kinase inhibitors, given that substituted aminopyridine structures are a recognized class in this field . Furthermore, the presence of multiple coordination sites, including amino and cyano groups, indicates potential for forming mixed-ligand metal complexes. Such complexes are a active area of study for their unique structural properties and potential antimicrobial activities against various bacterial and fungal strains . Researchers can leverage this compound to explore its specific mechanism of action, its role in chelation chemistry, and its broader applicability in drug discovery and development pipelines.

Properties

IUPAC Name

ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-6-oxo-1-[(6-oxocyclohexen-1-yl)amino]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4/c1-2-30-21(29)18-17(12-7-9-13(22)10-8-12)14(11-23)20(28)26(19(18)24)25-15-5-3-4-6-16(15)27/h5,7-10,25H,2-4,6,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVSXWIAVPKNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C(=C1C2=CC=C(C=C2)Cl)C#N)NC3=CCCCC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501106561
Record name Ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-1,6-dihydro-6-oxo-1-[(6-oxo-1-cyclohexen-1-yl)amino]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501106561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341965-82-0
Record name Ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-1,6-dihydro-6-oxo-1-[(6-oxo-1-cyclohexen-1-yl)amino]-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341965-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-1,6-dihydro-6-oxo-1-[(6-oxo-1-cyclohexen-1-yl)amino]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501106561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-6-oxo-1-[(6-oxocyclohexen-1-yl)amino]pyridine-3-carboxylate, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological effects, including antibacterial, antioxidant, and anticancer activities.

Chemical Characteristics

  • Molecular Formula : C21H19ClN4O4
  • Molecular Weight : 426.86 g/mol
  • CAS Number : 341965-82-0

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. For instance, it was tested against various bacterial strains using the agar well-diffusion method. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference Drug MIC
Pseudomonas aeruginosa ATCC 2785312.5 μg/mLCiprofloxacin: 1 μg/mL
Escherichia coli ATCC 25922Moderate inhibition observedCiprofloxacin: 1 μg/mL

The compound effectively suppressed the growth of Pseudomonas aeruginosa, a Gram-negative bacterium, while showing moderate activity against Escherichia coli .

Antioxidant Activity

The antioxidant capacity of ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-6-oxo was evaluated using the DPPH radical scavenging method. The percentage of inhibition was calculated based on the absorbance values:

Inhibition =Control AbsorbanceTest AbsorbanceControl Absorbance×100\text{Inhibition }=\frac{\text{Control Absorbance}-\text{Test Absorbance}}{\text{Control Absorbance}}\times 100

The compound demonstrated significant radical scavenging activity, indicating its potential as an antioxidant agent .

Anticancer Activity

Preliminary investigations into the anticancer effects of this compound reveal promising results. In vitro studies have indicated that it may inhibit cell proliferation in various cancer cell lines. For example, it was found to induce apoptosis in human hepatocellular carcinoma cells, suggesting a mechanism that could be exploited for therapeutic purposes .

The biological activities of ethyl 2-amino-4-(4-chlorophenyl)-5-cyano can be attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that the compound has a high affinity for certain proteins involved in bacterial regulation and cancer cell proliferation, with binding energies ranging from −5.8 to −8.2 kcal/mol .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study conducted on various derivatives of similar compounds highlighted that structural modifications could enhance antibacterial activity against resistant strains.
  • Antioxidant Studies : Research indicated that compounds with similar functional groups exhibited varying degrees of antioxidant capabilities, emphasizing the importance of molecular structure in determining efficacy.
  • Cancer Cell Line Studies : Further investigations into its effects on different cancer cell lines revealed that the compound could inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest.

Comparison with Similar Compounds

Key Observations:

The 4-chlorophenyl and cyano groups are common in both the target and ’s compound, suggesting shared electronic effects (e.g., enhanced stability via resonance).

Reactivity Differences: The target compound’s cyclohexenylamino group may sterically hinder reactions compared to the planar triazine in ’s compound, altering product distributions in condensation reactions . Pyrimidine derivatives () exhibit distinct reactivity due to their aromatic nitrogen arrangement, favoring interactions with nucleic acids or enzymes .

Safety Considerations: While direct safety data for the target compound are unavailable, structurally related pyridine-carboxylates (e.g., ’s thieno analog) are classified as laboratory chemicals with unspecified hazards, warranting standard precautions (e.g., PPE, ventilation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-6-oxo-1-[(6-oxocyclohexen-1-yl)amino]pyridine-3-carboxylate
Reactant of Route 2
Ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-6-oxo-1-[(6-oxocyclohexen-1-yl)amino]pyridine-3-carboxylate

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